molecular formula C9H12FNO2S B2986124 N-ethyl-2-fluoro-4-methanesulfonylaniline CAS No. 1864906-89-7

N-ethyl-2-fluoro-4-methanesulfonylaniline

Cat. No.: B2986124
CAS No.: 1864906-89-7
M. Wt: 217.26
InChI Key: UTXGKZQFKXUXRX-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-4-methanesulfonylaniline is a chemical compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . It is characterized by the presence of an ethyl group, a fluoro substituent, and a methanesulfonyl group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-ethyl-2-fluoro-4-methanesulfonylaniline typically involves the reaction of 2-fluoro-4-nitroaniline with ethylamine, followed by reduction and sulfonylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-ethyl-2-fluoro-4-methanesulfonylaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-2-fluoro-4-methanesulfonylaniline is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-methanesulfonylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The methanesulfonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

N-ethyl-2-fluoro-4-methanesulfonylaniline can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-3-11-9-5-4-7(6-8(9)10)14(2,12)13/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGKZQFKXUXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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